
Manganese carbonate
描述
Manganese carbonate is a chemical compound with the formula MnCO₃. It naturally occurs as the mineral rhodochrosite but is typically produced industrially. It is a pale pink, water-insoluble solid. This compound is used in various applications, including as an additive in plant fertilizers, in health foods, ceramics, and concrete stains .
准备方法
Synthetic Routes and Reaction Conditions: Manganese carbonate can be synthesized by treating aqueous solutions of manganese(II) nitrate with ammonia and carbon dioxide, leading to the precipitation of the faintly pink solid. The side product, ammonium nitrate, is often used as a fertilizer .
Industrial Production Methods: Industrial production of this compound involves the carbonation of manganese-containing solutions. This process typically includes dissolving carbon dioxide in the solution to precipitate this compound. The reaction conditions are carefully controlled to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound decomposes upon heating to form manganese(II) oxide and carbon dioxide.
Hydrolysis: Like most carbonates, this compound hydrolyzes upon treatment with acids to give water-soluble salts.
Common Reagents and Conditions:
Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze this compound.
Heating: Calcination at 200°C leads to the formation of manganese(II) oxide and carbon dioxide.
Major Products:
Manganese(II) oxide (MnO): Formed through the calcination of this compound.
Water-soluble salts: Formed through the hydrolysis of this compound with acids.
科学研究应用
Manganese carbonate has a wide range of scientific research applications:
作用机制
Manganese carbonate exerts its effects primarily through its decomposition and hydrolysis reactions. Upon heating, it decomposes to form manganese(II) oxide and carbon dioxide, which can be further utilized in various industrial processes . In biological systems, manganese ions play a crucial role in enzyme functions and metabolic pathways .
相似化合物的比较
Calcium carbonate (CaCO₃): Similar in structure but differs in its applications and reactivity.
Magnesium carbonate (MgCO₃): Used in similar applications but has different solubility and reactivity properties.
Uniqueness: Manganese carbonate is unique due to its specific role in producing manganese dioxide, which is essential for dry-cell batteries and ferrites . Its applications in medicine and agriculture also highlight its versatility compared to other carbonates .
属性
IUPAC Name |
manganese(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWCXZJXESXBBY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnCO3, CMnO3 | |
| Record name | manganese(II) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042108 | |
| Record name | Manganese(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.947 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Rose-colored crystals; [HSDB] Tarnishes to light brown; [Merck Index] Hygroscopic solid; Practically insoluble in water: 0.065 g/L @ 25 deg C; [MSDSonline] | |
| Record name | Carbonic acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility product in water: 8.8X10-11, Sol in dil acid; insol in water or alcohol, SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA, Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.7 | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure, Rose-colored crystals, almost white when precipitated., Pink solid trigonal | |
CAS No. |
598-62-9, 17375-37-0 | |
| Record name | Manganese carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, manganese salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, manganese(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV57512ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes >200 °C | |
| Record name | MANGANESE CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/790 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for manganese carbonate?
A1: this compound has the molecular formula MnCO₃. Its molecular weight is 114.95 g/mol. Spectroscopically, this compound exhibits characteristic peaks in XRD analysis, confirming its crystalline structure. [, ]
Q2: How does the performance and application of this compound vary under different conditions?
A2: this compound demonstrates varied behavior under different conditions. For example, in high-gradient magnetic separation, factors like particle size, magnetic field intensity, pH, and pulse stroke significantly influence manganese recovery. [] Similarly, during microwave heating, the presence of coal within this compound fines affects its temperature rising characteristics, making it a potential candidate for microwave-assisted metallurgical processes. [, ]
Q3: What is the stability of this compound under different conditions?
A3: this compound exhibits varying stability depending on environmental conditions. Notably, it can undergo oxidation in aerated environments, leading to the formation of various manganese oxides, including Mn₃O₄ and γ-MnOOH. This transformation is influenced by factors like the presence of non-manganese metallic ions. [, ]
Q4: Can you elaborate on the catalytic applications of this compound?
A4: this compound shows promise in several catalytic applications. For example, it can be used as a precursor for producing nanoporous metal-doped manganese oxides via calcination. These oxides, particularly when doped with cobalt and nickel, exhibit enhanced catalytic activity for oxygen reduction and oxygen evolution reactions, making them suitable for applications in metal-air batteries. []
Q5: How does the structure of this compound influence its catalytic properties?
A5: The structure of this compound plays a crucial role in its catalytic applications. For instance, the spherical morphology of this compound, especially when synthesized using specific methods like controlled crystallization with seed material, can significantly impact its performance in lithium-ion batteries. The spherical structure enhances packing density and can improve the electrochemical properties of the battery. []
Q6: Have there been any computational studies conducted on this compound?
A6: Yes, computational methods like molecular dynamics simulations have been employed to investigate the elastic properties of this compound. These simulations help determine parameters like elastic constants, bulk modulus, shear modulus, and Young's modulus, providing valuable insights into the material's mechanical behavior under various conditions. []
Q7: How do modifications in the structure of this compound affect its activity and properties?
A7: Structural modifications significantly impact the properties of this compound. For instance, doping this compound with cobalt and nickel during synthesis can enhance its catalytic performance in oxygen reduction and oxygen evolution reactions. This doping strategy allows for the creation of trimetal oxides with improved electrochemical properties. []
Q8: What are the main applications of this compound?
A8: this compound finds use in various applications, including:
- Precursor for Battery Materials: Spherical this compound serves as a precursor for producing lithium manganese oxide, a key cathode material in lithium-ion batteries. Its spherical morphology contributes to better fluidity and higher packing density, improving the electrochemical properties of the batteries. []
- Production of Manganese Compounds: this compound acts as a precursor for synthesizing various manganese compounds like manganese dioxide, which is used in dry batteries, and lithium manganese oxide for lithium-ion batteries. [, , ]
- Catalysis: this compound and its derivatives, particularly metal-doped manganese oxides, demonstrate promising catalytic activity in reactions like oxygen reduction and oxygen evolution reactions, making them suitable for applications in energy storage and conversion devices. []
- Building Material: Heavy metal-removed this compound tailings can be utilized in producing aerated concrete building blocks. This approach not only provides a valuable use for industrial waste but also conserves natural resources. []
Q9: What is the environmental impact of this compound?
A9: While this compound itself is generally considered less toxic than other manganese compounds, its processing and the disposal of manganese-containing waste can pose environmental risks.
Q10: What strategies can mitigate the environmental impact of this compound production and use?
A10: Several strategies can minimize the environmental footprint of this compound:
- Recycling and Waste Management: Developing efficient recycling methods for manganese-containing waste, such as recovering manganese from ferromanganese slag using hydrometallurgical routes, can reduce the need for new mining and minimize waste generation. []
- Alternative Production Methods: Exploring and implementing environmentally friendly production methods, such as using cane juice as a reductant in the synthesis of high-purity this compound from pyrolusite, can significantly reduce the environmental impact of its production. []
- Sustainable Sourcing: Utilizing low-grade this compound ores and developing efficient beneficiation techniques can contribute to resource optimization and reduce the environmental burden associated with mining high-grade ores. []
Q11: What are some promising areas for further research on this compound?
A11: Future research directions for this compound include:
- Improving the Efficiency of Manganese Recovery: Investigating and optimizing techniques like high-gradient magnetic separation to enhance manganese recovery from low-grade ores can contribute to resource conservation. []
- Understanding its Role in Biogeochemical Cycles: Investigating the formation and transformation of this compound in natural environments, particularly its interaction with microorganisms, can provide valuable insights into biogeochemical cycles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



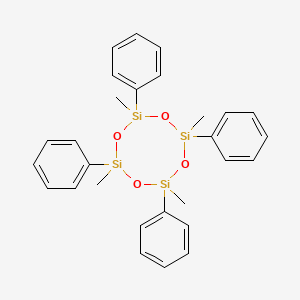


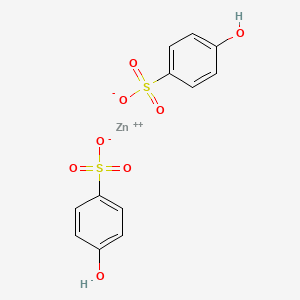
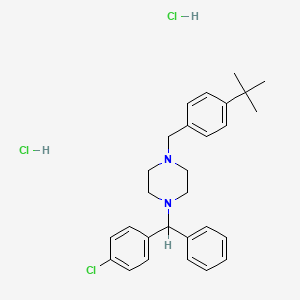
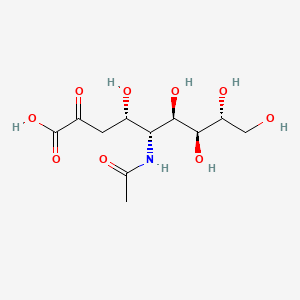
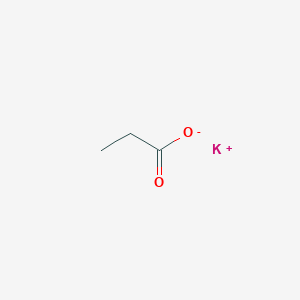



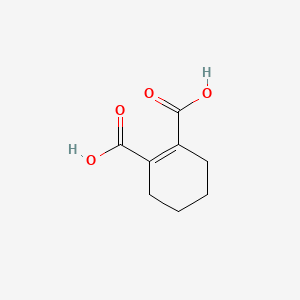

![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)
